molecular formula C19H17ClN4OS B286809 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether

4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether

Cat. No.: B286809
M. Wt: 384.9 g/mol
InChI Key: XKLJWXVFUQJSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is not fully understood. However, research has suggested that it may act by inhibiting the production of inflammatory mediators and modulating the activity of certain enzymes involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxic effects on the liver and kidneys. It has also been found to have low toxicity in animal models. However, further studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether in lab experiments is its potential to exhibit anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in the laboratory.

Future Directions

There are several future directions for research on 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation. Another direction is to explore its antitumor activity and its potential use in cancer treatment. Additionally, further studies are needed to determine its long-term effects on the body and its safety profile.

Synthesis Methods

The synthesis of 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether involves the reaction of 2-(3-(3-methylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethan-1-amine with 4-chlorobenzaldehyde in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Research has shown that 4-Chlorophenyl 1-methyl-1-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have antitumor activity, suggesting its potential use in cancer treatment.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

6-[2-(4-chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4OS/c1-12-5-4-6-13(11-12)16-21-22-18-24(16)23-17(26-18)19(2,3)25-15-9-7-14(20)8-10-15/h4-11H,1-3H3

InChI Key

XKLJWXVFUQJSDN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C(C)(C)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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